2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one
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Description
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C19H20N4O2S2 and its molecular weight is 400.52. The purity is usually 95%.
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Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, antiviral, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O3S, with a molecular weight of approximately 457.54 g/mol. The structure features a benzothiazole moiety linked to a piperidine ring with an oxadiazole substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, Chakraborty et al. (2014) synthesized various benzothiazole derivatives and found that they demonstrated appreciable antifungal and antibacterial activities against pathogens such as Escherichia coli and Staphylococcus aureus . The specific compound may share similar properties due to its structural components.
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Antibacterial | Chakraborty et al., 2014 |
Staphylococcus aureus | Antibacterial | Chakraborty et al., 2014 |
Candida albicans | Antifungal | Chakraborty et al., 2014 |
Antiviral Activity
In studies conducted by Tang et al. (2019), benzothiazole derivatives were shown to possess significant antiviral activity against the tobacco mosaic virus . This suggests that the compound may have potential applications in antiviral therapies.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, it was found that modifications to the sulfur-containing moiety significantly enhanced antibacterial activity against gram-positive bacteria .
- Antiviral Studies : A comparative study of benzothiazole derivatives revealed that compounds with electron-withdrawing groups exhibited higher antiviral potency, indicating that structural modifications can influence biological activity .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c24-16(11-26-19-20-14-3-1-2-4-15(14)27-19)23-9-7-13(8-10-23)18-22-21-17(25-18)12-5-6-12/h1-4,12-13H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCRXQARATVLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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